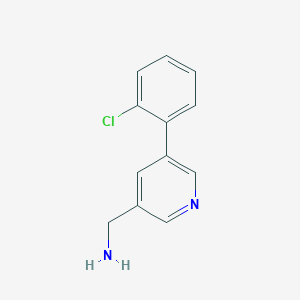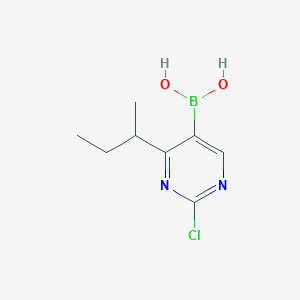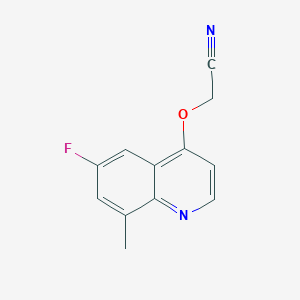![molecular formula C11H10N2O3 B11887103 5-Ethyl-2H-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one CAS No. 60100-71-2](/img/structure/B11887103.png)
5-Ethyl-2H-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one is a complex organic compound with a unique structure that includes a dioxolane ring fused to a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the naphthyridine core, followed by the introduction of the dioxolane ring. Key steps may include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dioxolane Ring: This step often involves the use of reagents such as ethylene glycol and acid catalysts to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Ethyl-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for novel materials.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-Ethyl-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one
- 5-Propyl-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one
- 5-Phenyl-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one
Uniqueness
5-Ethyl-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in how the compound interacts with molecular targets, potentially offering advantages in specific applications.
Properties
CAS No. |
60100-71-2 |
|---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-ethyl-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8-one |
InChI |
InChI=1S/C11H10N2O3/c1-2-13-4-3-8(14)7-5-9-11(12-10(7)13)16-6-15-9/h3-5H,2,6H2,1H3 |
InChI Key |
JZZPNMPQHGPKNG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=O)C2=CC3=C(N=C21)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11887063.png)
![4-Phenyl-1,3-diazaspiro[4.5]dec-2-ene](/img/structure/B11887069.png)

![1-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11887087.png)
![1-Amino-1-[2-(tert-butoxycarbonylamino)ethyl]cyclobutane](/img/structure/B11887088.png)
![2,5,7-Trimethyl-2,3,4,9b-tetrahydro-1H-indeno[1,2-c]pyridine](/img/structure/B11887100.png)
![4,6,9-Trimethyl-1,3-dihydronaphtho[2,3-c]furan](/img/structure/B11887107.png)
